Chiral Identity: Racemate vs. (R)-Enantiomer Purity and Stereochemical Availability
1-(5-Chloro-1,3-thiazol-2-yl)ethan-1-amine (CAS 1501932-79-1) is supplied as a racemic mixture at ≥95% purity, whereas the resolved (R)-enantiomer hydrochloride (CAS 2848722-66-5) is available at 98% purity . The racemate contains an equimolar ratio of (R)- and (S)-forms, giving it a maximum theoretical enantiomeric excess of 0%, while the (R)-enantiomer product offers ex >99% (based on 98% chemical purity specification). For procurement decisions where stereochemistry is critical—such as chiral pool synthesis or enantioselective lead optimization—the enantiopure form eliminates the need for in-house resolution and averts the risk of differential biological activity between enantiomers .
(R)-enantiomer HCl: 98% purity, >99% ee
| Evidence Dimension | Enantiomeric purity (excess of desired enantiomer) |
|---|---|
| Target Compound Data | Racemate: eutomer/distomer ratio 50:50; purity ≥95% (achiral purity) |
| Comparator Or Baseline | (R)-1-(5-Chlorothiazol-2-yl)ethan-1-amine hydrochloride: purity 98% (chemical), enantiomeric excess >99% (implied by single enantiomer specification) |
| Quantified Difference | Effective enantiomeric excess improvement from 0% (racemate) to >99% ((R)-enantiomer); chemical purity improvement from ≥95% to 98% |
| Conditions | Vendor-certified purity specifications; CAS registry assignment: racemate (1501932-79-1) vs. (R)-enantiomer hydrochloride (2848722-66-5) |
Why This Matters
Procurement of the enantiopure form bypasses costly chiral separation steps and guarantees stereochemical homogeneity when the amine is used to construct chiral drug candidates.
